5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a nitro group at the 5-position and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow nitration processes and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Secondary amines, phenol, sodium azide.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound is investigated for its potential antimicrobial and antiviral properties.
Industry: In the materials science field, derivatives of this compound may be explored for their electronic properties and potential use in organic electronics.
Mechanism of Action
The exact mechanism of action of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its application. In antimicrobial research, nitro compounds typically exert their effects by generating reactive nitrogen species that can damage bacterial DNA and proteins . The phenylsulfonyl group may enhance the compound’s ability to interact with specific molecular targets, increasing its efficacy.
Comparison with Similar Compounds
- 5-nitro-1-(phenylsulfonyl)-1H-indole
- 5-nitro-1-(phenylsulfonyl)-1H-pyrrole
- 5-nitro-1-(phenylsulfonyl)-1H-pyridine
Comparison: 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a nitro group and a phenylsulfonyl group on a pyrrolo[2,3-b]pyridine core. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
937012-11-8 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 1-formylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)9-4-6-12(8-13)7-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
GYHDETGEKBAAMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C=O |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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